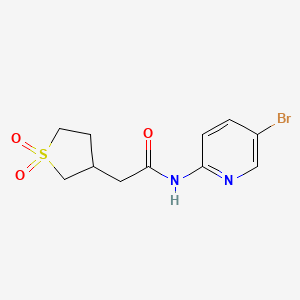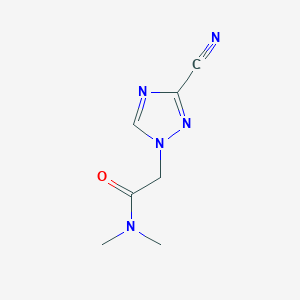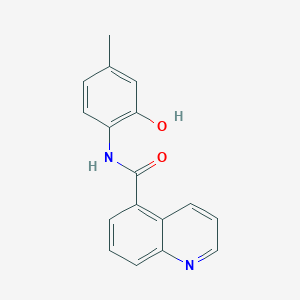
N-(5-bromopyridin-2-yl)-2-(1,1-dioxothiolan-3-yl)acetamide
- 専門家チームからの見積もりを受け取るには、QUICK INQUIRYをクリックしてください。
- 品質商品を競争力のある価格で提供し、研究に集中できます。
説明
N-(5-bromopyridin-2-yl)-2-(1,1-dioxothiolan-3-yl)acetamide, commonly known as BPTA, is a chemical compound that has gained significant attention in the field of scientific research due to its potential applications in various fields. BPTA is a heterocyclic compound that contains a pyridine ring and a dioxothiolane ring. It has been synthesized through different methods, and its mechanism of action and physiological effects have been widely studied.
作用機序
The mechanism of action of BPTA is not fully understood, but it is believed to involve the inhibition of enzymes that are involved in the growth and proliferation of cancer cells. BPTA has been shown to inhibit the activity of histone deacetylases (HDACs), which are enzymes that play a key role in the regulation of gene expression. By inhibiting the activity of HDACs, BPTA can induce apoptosis (programmed cell death) in cancer cells.
Biochemical and Physiological Effects:
BPTA has been shown to have both biochemical and physiological effects. In vitro studies have demonstrated that BPTA can inhibit the growth of cancer cells, and it has been shown to induce apoptosis in a variety of cancer cell lines. BPTA has also been shown to have anti-inflammatory effects, and it has been investigated for its potential as an anti-inflammatory agent. Additionally, BPTA has been shown to have antioxidant properties, and it has been studied for its potential as an antioxidant.
実験室実験の利点と制限
One advantage of BPTA is its ability to form stable complexes with metals, which makes it useful as a ligand in coordination chemistry. Additionally, BPTA has been shown to have potential as an anticancer agent, which makes it a promising candidate for further study. However, one limitation of BPTA is its relatively low solubility in water, which can make it difficult to work with in some applications.
将来の方向性
There are several future directions for the study of BPTA. One area of interest is the development of BPTA-based fluorescent probes for the detection of metal ions. Another area of interest is the investigation of BPTA as an anticancer agent, particularly in vivo studies to determine its efficacy and safety. Additionally, the use of BPTA as a ligand in coordination chemistry and its potential applications in materials science warrant further investigation.
合成法
BPTA can be synthesized through a multi-step process that involves the reaction of 5-bromopyridine-2-carboxylic acid with thionyl chloride to form 5-bromopyridine-2-carbonyl chloride. The resulting compound is then reacted with 3-mercapto-1,2-dioxolane to form BPTA.
科学的研究の応用
BPTA has been studied for its potential applications in various fields, including medicinal chemistry, biochemistry, and materials science. It has been used as a ligand in coordination chemistry, and its ability to form stable complexes with metals has been investigated. BPTA has also been studied for its potential as an anticancer agent, and its ability to inhibit the growth of cancer cells has been demonstrated in vitro. Additionally, BPTA has been investigated for its potential as a fluorescent probe for the detection of metal ions.
特性
IUPAC Name |
N-(5-bromopyridin-2-yl)-2-(1,1-dioxothiolan-3-yl)acetamide |
Source


|
|---|---|---|
| Details | Computed by Lexichem TK 2.7.0 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
InChI |
InChI=1S/C11H13BrN2O3S/c12-9-1-2-10(13-6-9)14-11(15)5-8-3-4-18(16,17)7-8/h1-2,6,8H,3-5,7H2,(H,13,14,15) |
Source


|
| Details | Computed by InChI 1.0.6 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
InChI Key |
QDPKABHBSAWECX-UHFFFAOYSA-N |
Source


|
| Details | Computed by InChI 1.0.6 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Canonical SMILES |
C1CS(=O)(=O)CC1CC(=O)NC2=NC=C(C=C2)Br |
Source


|
| Details | Computed by OEChem 2.3.0 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Molecular Formula |
C11H13BrN2O3S |
Source


|
| Details | Computed by PubChem 2.1 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Molecular Weight |
333.20 g/mol |
Source


|
| Details | Computed by PubChem 2.1 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
試験管内研究製品の免責事項と情報
BenchChemで提示されるすべての記事および製品情報は、情報提供を目的としています。BenchChemで購入可能な製品は、生体外研究のために特別に設計されています。生体外研究は、ラテン語の "in glass" に由来し、生物体の外で行われる実験を指します。これらの製品は医薬品または薬として分類されておらず、FDAから任何の医療状態、病気、または疾患の予防、治療、または治癒のために承認されていません。これらの製品を人間または動物に体内に導入する形態は、法律により厳格に禁止されています。これらのガイドラインに従うことは、研究と実験において法的および倫理的な基準の遵守を確実にするために重要です。

![2-{(E)-2-[4-(difluoromethoxy)phenyl]vinyl}-3-(4-methylphenyl)quinazolin-4(3H)-one](/img/structure/B7567535.png)
![2-[Cyclohexyl-[(2-methylphenyl)methyl]amino]ethanol](/img/structure/B7567541.png)

![6-[(4-Bromophenyl)methyl-methylamino]pyridine-3-carbonitrile](/img/structure/B7567548.png)


![1-[(5-Methyl-1,2,4-oxadiazol-3-yl)methyl]-1,2,4-triazole-3-carbonitrile](/img/structure/B7567575.png)
![1-[(3-Methyl-1,2-oxazol-5-yl)methyl]-1,2,4-triazole-3-carbonitrile](/img/structure/B7567579.png)
![1-[(5-Methyl-1,3,4-oxadiazol-2-yl)methyl]-1,2,4-triazole-3-carbonitrile](/img/structure/B7567583.png)

![2-chloro-N-[4-(1,3-thiazol-2-yl)phenyl]acetamide](/img/structure/B7567594.png)

![N-[(3-methyl-1,2-oxazol-5-yl)methyl]cyclopropanamine](/img/structure/B7567611.png)
